molecular formula C20H20N2O3S B2371486 (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 300813-42-7

(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2371486
CAS No.: 300813-42-7
M. Wt: 368.45
InChI Key: KXYGTICKIMNQOO-YBEGLDIGSA-N
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Description

(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyano group, a p-tolyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the acrylamide intermediate: This involves the reaction of p-toluidine with acryloyl chloride in the presence of a base such as triethylamine.

    Cyclization: The intermediate undergoes cyclization with 2,3-dimethylthiophene-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.

    Esterification: The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in organic electronics.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiophene ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-3,4-dimethylthiophene-3-carboxylate: Similar structure but with different methyl group positions.

Uniqueness

The uniqueness of (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate lies in its specific arrangement of functional groups, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the design of new materials and the development of novel synthetic routes.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-3-(4-methylphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-5-25-20(24)17-13(3)14(4)26-19(17)22-18(23)16(11-21)10-15-8-6-12(2)7-9-15/h6-10H,5H2,1-4H3,(H,22,23)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYGTICKIMNQOO-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(C=C2)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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